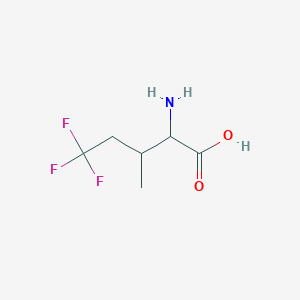

(2S,3R)-2-amino-5,5,5-trifluoro-3-methylpentanoic acid

Description

Impact on Peptide and Protein Properties and Functionality

The incorporation of fluorinated amino acids like DL-Isoleucine, 5,5,5-trifluoro- can significantly influence the structural integrity and function of peptides and proteins. nih.govfu-berlin.de The introduction of the trifluoromethyl group, a hallmark of this particular isoleucine analog, can enhance the hydrophobicity of the amino acid side chain. nih.govbeilstein-journals.org This increased hydrophobicity can, in turn, affect protein folding and stability. nih.gov Research has shown that fluorination can be a general and effective strategy for enhancing the stability of proteins against both chemical and thermal denaturation. nih.govacs.org

While the replacement of canonical amino acids with their fluorinated counterparts is often well-tolerated without disrupting the native protein structure, the effects on proteolytic stability are not always predictable and can vary depending on the specific location of the substitution and the protease involved. fu-berlin.dersc.org Studies involving the incorporation of 5,5,5-trifluoroisoleucine (5TFI) into proteins like murine dihydrofolate reductase and murine interleukin-2 (B1167480) have demonstrated that these fluorinated proteins can fold into stable and functional structures, retaining biological activity comparable to their wild-type counterparts. nih.gov For instance, the concentration of fluorinated murine interleukin-2 required to elicit half of the maximal proliferative response was only slightly higher than that of the wild-type protein, indicating that the fluorinated version remains highly active. nih.gov

The impact of fluorination on protein structure and stability is a subject of ongoing investigation. While some studies have shown that fluorinated amino acids can stabilize helical structures, others have reported a decrease in helical propensity. fu-berlin.debeilstein-journals.org For example, the α-helix propensity of 5,5,5-trifluoroisoleucine was found to be significantly lower than that of isoleucine. researchgate.netbeilstein-journals.org

| Protein | Key Finding | Reference |

|---|---|---|

| Murine Dihydrofolate Reductase | Successful incorporation of 5,5,5-trifluoroisoleucine with over 93% replacement of isoleucine residues. nih.gov | nih.gov |

| Murine Interleukin-2 | Fluorinated protein retained biological activity, with an EC50 value of 3.87 ng/mL compared to 2.70 ng/mL for the wild-type. nih.gov | nih.gov |

| Model Peptide | The α-helix propensity of 5,5,5-trifluoroisoleucine was found to be significantly lower than that of isoleucine. researchgate.netbeilstein-journals.org | researchgate.netbeilstein-journals.org |

Role as a Versatile Spectroscopic Probe, particularly in 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Perhaps one of the most significant advantages of incorporating fluorine into biomolecules is its utility as a spectroscopic probe, particularly in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org The fluorine-19 nucleus possesses several favorable properties for NMR, including a 100% natural abundance and a high gyromagnetic ratio, which leads to high sensitivity. nih.govacs.org Crucially, since fluorine is virtually absent in native biological systems, ¹⁹F NMR spectra of fluorinated proteins are free from background signals, allowing for the clear detection and analysis of the signals of interest. nih.govacs.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. nih.govacs.org This sensitivity makes it an exceptional tool for studying protein structure, dynamics, and interactions. acs.org Changes in the protein's conformation, ligand binding, or protein-protein interactions can all lead to detectable changes in the ¹⁹F NMR spectrum. nih.gov For instance, ¹⁹F NMR has been successfully used to detect the binding of small molecule inhibitors to intracellular targets and to observe the interaction between a metalloenzyme and its chaperone. nih.gov The large chemical shift dispersion observed in ¹⁹F NMR spectra of proteins containing fluorinated amino acids provides detailed information about the diverse environments of the fluorine atoms within the protein structure. acs.org

Properties

CAS No. |

769169-13-3 |

|---|---|

Molecular Formula |

C6H10F3NO2 |

Molecular Weight |

185.14 g/mol |

IUPAC Name |

(2S,3R)-2-amino-5,5,5-trifluoro-3-methylpentanoic acid |

InChI |

InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m1/s1 |

InChI Key |

IISHLMOFSAYIEX-DMTCNVIQSA-N |

Canonical SMILES |

CC(CC(F)(F)F)C(C(=O)O)N |

Origin of Product |

United States |

Overview of Dl Isoleucine, 5,5,5 Trifluoro As a Non Canonical Amino Acid Surrogate in Biological Systems

Approaches for Racemic Mixture Synthesis

The preparation of a racemic mixture of DL-Isoleucine, 5,5,5-trifluoro- serves as a crucial starting point for subsequent resolution into pure stereoisomers or for applications where a stereoisomeric mixture is acceptable. Key methods include classical chemical synthesis and modern electrochemical approaches.

Synthesis via Bromination and Subsequent Amination of Trifluoropentanoic Acid Derivatives

A conventional and effective method for the synthesis of racemic DL-Isoleucine, 5,5,5-trifluoro- involves the α-bromination of a suitable carboxylic acid precursor followed by amination. This multi-step process begins with 3-methyl-5,5,5-trifluoropentanoic acid.

The synthesis proceeds by converting the carboxylic acid to its α-bromo derivative. This is typically achieved using standard brominating agents under conditions that favor radical substitution at the α-carbon. The resulting 2-bromo-3-methyl-5,5,5-trifluoropentanoic acid is then subjected to amination. A common approach for this step is the reaction with aqueous ammonia (B1221849). This reaction proceeds via nucleophilic substitution, where the ammonia displaces the bromide ion to form the amino acid. However, this process can sometimes lead to the formation of polymeric byproducts. The reaction of a mixture of diastereomers of 2-bromo-3-methyl-5,5,5-trifluoropentanoic acid with aqueous ammonia has been noted to produce a product mixture containing a significant quantity of polymeric material. researchgate.net

| Step | Reaction | Key Reagents | Outcome |

| 1 | α-Bromination | Brominating Agent (e.g., NBS, Br2) | 2-Bromo-3-methyl-5,5,5-trifluoropentanoic acid |

| 2 | Amination | Aqueous Ammonia (NH4OH) | DL-Isoleucine, 5,5,5-trifluoro- (racemic mixture) |

Utilization of Electrochemical Trifluoromethylation Precursors

Electrochemical methods offer a modern and efficient alternative for the introduction of the trifluoromethyl group. These methods are advantageous as they can often be performed under mild conditions and avoid the use of harsh chemical oxidants or catalysts. rsc.org

For the synthesis of DL-Isoleucine, 5,5,5-trifluoro-, electrochemical trifluoromethylation can be employed using a suitable precursor. A synthetic scheme has been proposed that utilizes electrochemical trifluoromethylation with trifluoroacetate (B77799) (CF3CO2-) as the source of the trifluoromethyl group. biorxiv.org This method is particularly promising for the introduction of isotopically labeled trifluoromethyl groups, such as ¹³CF₃, which are valuable for NMR studies of protein structure and dynamics. biorxiv.orglongdom.org The general principle involves the anodic oxidation of the trifluoromethyl precursor to generate a trifluoromethyl radical, which then reacts with a suitable organic substrate to form the desired product.

Stereoselective and Enantiopure Synthesis Strategies

For many biological and pharmaceutical applications, the synthesis of enantiomerically pure stereoisomers of DL-Isoleucine, 5,5,5-trifluoro- is essential. This can be achieved through diastereoselective reactions or by the resolution of racemic mixtures.

Diastereoselective Strecker Reaction Applications

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones. By employing a chiral auxiliary, this reaction can be adapted to be diastereoselective, providing a route to enantiomerically enriched amino acids. While the general applicability of the Strecker synthesis to fluorinated amino acids is known, its specific application to produce the stereoisomers of 5,5,5-trifluoroisoleucine has been explored. Diastereoselective syntheses of 5,5,5-trifluoro-L-isoleucine and 5,5,5-trifluoro-L-allo-isoleucine have been accomplished, demonstrating the utility of this approach. uef.fi

Enzymatic Resolution of N-Acetyl Derivatives

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. This technique relies on the ability of enzymes to stereoselectively catalyze reactions on only one enantiomer in a racemic mixture. For the resolution of DL-Isoleucine, 5,5,5-trifluoro-, the enzyme Acylase I has proven to be particularly effective.

The process begins with the N-acetylation of the racemic amino acid to produce N-acetyl-DL-Isoleucine, 5,5,5-trifluoro-. This racemic derivative is then subjected to enzymatic hydrolysis.

Acylase I from Aspergillus melleus exhibits high stereoselectivity in the hydrolysis of N-acetyl-amino acids. When a racemic mixture of N-acetyl-DL-Isoleucine, 5,5,5-trifluoro- is treated with this enzyme, it selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. uef.fi This difference in reactivity allows for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. The separated N-acetyl-D-amino acid can then be chemically hydrolyzed to yield the pure D-enantiomer. This method has been successfully used in the diastereoselective synthesis of 5,5,5-trifluoro-L-isoleucine and 5,5,5-trifluoro-L-allo-isoleucine. uef.fi

| Enzyme | Substrate | Products | Key Advantage |

| Acylase I from Aspergillus melleus | N-acetyl-DL-Isoleucine, 5,5,5-trifluoro- | L-Isoleucine, 5,5,5-trifluoro- and N-acetyl-D-Isoleucine, 5,5,5-trifluoro- | High stereoselectivity, enabling efficient separation of enantiomers. |

Application of Porcine Kidney Acylase I

The enzymatic resolution of racemic N-acyl-amino acids using Porcine Kidney Acylase I (PKA I) is a well-established method for producing enantiomerically pure L-amino acids. This enzyme catalyzes the stereoselective hydrolysis of the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid unreacted, which allows for their separation. sigmaaldrich.comcreative-enzymes.com PKA I is known to hydrolyze a variety of N-acyl-L-amino acids. sigmaaldrich.com

However, the substrate specificity of PKA I is a critical factor. Research indicates that the enzyme's catalytic efficiency is significantly higher for substrates with unbranched side chains. nih.gov For amino acids with branched side chains, such as isoleucine, the hydrolysis efficiency of their N-acetyl derivatives decreases substantially. nih.gov The enzyme is described as having a narrow hydrophobic "cleft," which may sterically hinder the binding of bulky, branched substrates. nih.gov While PKA I is widely used for resolving standard amino acid racemates, its specific application for the kinetic resolution of N-acyl-5,5,5-trifluoro-DL-isoleucine is not prominently documented in the reviewed literature, likely due to the steric hindrance posed by the branched and fluorinated side chain.

Chiral Auxiliary-Induced Amination Procedures (e.g., Evans' Methodologies)

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. acs.org Evans' oxazolidinone auxiliaries are a prominent class used for stereoselective alkylations, aldol (B89426) reactions, and aminations. acs.orgrsc.org The bulky substituents on the chiral oxazolidinone ring create a specific steric environment that forces reactions to proceed from a less hindered direction, thereby controlling the formation of a desired stereocenter. sigmaaldrich.com

A practical, stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine (L-5-F₃Ile) and (2R,3S)-5,5,5-trifluoro-allo-isoleucine (D-5-F₃-allo-Ile) has been developed utilizing an Evans' auxiliary-based amination. researchgate.net The key steps in this methodology are outlined below:

Acylation: An enantiomerically pure carboxylic acid precursor is coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidinone). researchgate.net

Stereoselective Azidation: The resulting N-acyloxazolidinone is enolized, and an azide (B81097) group is introduced at the α-position. The chiral auxiliary directs the approach of the azide source, leading to a highly diastereoselective reaction. researchgate.net

Reduction and Removal: The azide is then reduced to an amine, and the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the desired enantiomerically pure fluorinated amino acid. sigmaaldrich.comresearchgate.netnih.gov

This approach allows for the synthesis of specific diastereomers of 5,5,5-trifluoroisoleucine by carefully selecting the starting materials and reaction conditions, providing access to enantiopure compounds for further study. researchgate.net

Gram-Scale Asymmetric Synthesis Facilitated by Chiral Nickel(II) Complexes

Achieving asymmetric synthesis on a larger, gram-scale is crucial for practical applications, and chiral Ni(II) complexes have emerged as powerful tools for producing non-canonical amino acids. creative-enzymes.comu-szeged.hu This strategy allows for the synthesis of a diverse range of fluorinated amino acids from similar starting materials in enantiopure form (>94% enantiomeric excess). u-szeged.humdpi.com

The general method involves the alkylation of a Ni(II) complex of a Schiff base formed between glycine (B1666218) (or alanine) and a chiral ligand. The metal complex creates a rigid, planar structure where one face is sterically shielded by the ligand, forcing an incoming electrophile (an alkyl halide) to approach from the opposite, less hindered face. acs.org This results in a highly diastereoselective alkylation.

This method has been successfully applied to the gram-scale synthesis of the diastereomers of 5,5,5-trifluoroisoleucine (TfIle). u-szeged.hu The alkylated Ni(II) complexes can be separated by flash column chromatography, and subsequent hydrolysis removes the chiral ligand and the metal ion, yielding the target fluorinated amino acids with high diastereomeric and enantiomeric purity. u-szeged.hu

| Target Compound | Starting Ni(II) Complex | Alkylating Agent | Yield | Diastereomeric Purity (%de) | Reference |

|---|---|---|---|---|---|

| (2S, 3S)-TfIle Ni(II) Complex | (S)-Ni(II)-BPB-Gly | 1-iodo-3,3,3-trifluoropropane | Moderate | >98% | u-szeged.hu |

| (2S, 3R)-TfIle Ni(II) Complex | (S)-Ni(II)-BPB-Gly | 1-iodo-3,3,3-trifluoropropane | Moderate | >98% | u-szeged.hu |

Synthesis of Isotope-Enriched Variants for Specialized Spectroscopic Applications

Isotopically labeled amino acids are indispensable tools for studying protein structure, dynamics, and interactions using nuclear magnetic resonance (NMR) spectroscopy. The ¹³CF₃ group, in particular, is a promising label for heteronuclear (¹⁹F, ¹³C) NMR studies because its chemical shifts are highly sensitive to the local environment. nih.gov

The synthesis of perdeuterated (fully deuterated) 5,5,5-trifluoroisoleucine has been developed to simplify complex NMR spectra of proteins. Replacing hydrogen atoms with deuterium (B1214612) significantly reduces dipolar relaxation and simplifies ¹H NMR spectra, allowing for more precise analysis of the ¹⁹F and ¹³C signals from the trifluoromethyl group. A reported synthetic scheme for the racemic mixture of diastereomers can be modified for perdeuteration by using deuterated reagents such as cyanoacetic acid-d₃, acetone-d₆, and D₂/Pd for hydrogenation.

To further enhance NMR studies, 5,5,5-trifluoroisoleucine can be enriched with ¹³C at the carbon of the trifluoromethyl group (5-¹³C). This double labeling (¹³C and ¹⁹F) provides greater resolution in two-dimensional (¹⁹F, ¹³C) NMR experiments and allows for the study of dynamics over a wide range of timescales. The synthesis of the 5-¹³C-5,5,5-trifluoroisoleucine requires a source of the ¹³CF₃ group, such as ¹³C-enriched trifluoroacetic acid (¹³CF₃CO₂H), which can be incorporated into the synthetic pathway. The combination of perdeuteration and ¹³C-enrichment creates a powerful NMR probe for detailed investigations of protein systems. nih.gov

| Variant | Isotopic Labels | Primary Application | Reference |

|---|---|---|---|

| Perdeuterated 5,5,5-trifluoroisoleucine | ²H (Deuterium) | Simplification of NMR spectra, studies of protein dynamics | |

| 5-¹³C,5,5,5-trifluoroisoleucine | ¹³C | High-resolution 2D (¹⁹F, ¹³C) NMR, protein structure and dynamics | |

| Perdeutero-5-¹³C,5,5,5-trifluoroisoleucine | ²H and ¹³C | Advanced heteronuclear NMR studies with maximal resolution |

Biochemical Integration and Translational Mechanisms of Dl Isoleucine, 5,5,5 Trifluoro into Biomacromolecules

In vivo Incorporation into Recombinant Proteins

The successful substitution of endogenous amino acids with synthetic analogs in vivo provides a direct method for producing modified proteins. Research has demonstrated the feasibility of incorporating 5,5,5-trifluoroisoleucine into proteins expressed in bacterial systems.

A primary strategy for the in vivo incorporation of amino acid analogs involves the use of auxotrophic host organisms. nih.govnih.gov Auxotrophs are strains that are unable to synthesize a specific essential nutrient, such as an amino acid, and therefore must obtain it from their environment. nih.gov For the incorporation of 5,5,5-trifluoroisoleucine, researchers have utilized an isoleucine auxotrophic strain of Escherichia coli. nih.gov

This method relies on creating a growth medium that is depleted of the natural amino acid, isoleucine, but supplemented with the desired analog, DL-Isoleucine, 5,5,5-trifluoro-. nih.gov The cellular machinery, lacking the ability to produce its own isoleucine, is thereby forced to utilize the supplied analog for protein synthesis. This approach has been successfully used to incorporate the fluorinated analog into model recombinant proteins, such as murine dihydrofolate reductase (mDHFR). nih.govbeilstein-journals.org The expression of the target protein is induced after the bacterial culture has consumed any residual isoleucine and begins to utilize the fluorinated substitute. nih.gov

A critical factor in these experiments is the efficiency with which the natural amino acid is replaced by the analog. High-level substitution is essential for producing a homogenous population of modified proteins. In studies involving the incorporation of 5,5,5-trifluoroisoleucine into murine dihydrofolate reductase using an isoleucine auxotrophic E. coli strain, the replacement efficiency has been quantified. nih.gov

Amino acid analysis of the purified recombinant protein revealed that more than 93% of the isoleucine residues were successfully replaced by 5,5,5-trifluoroisoleucine. nih.gov This high degree of incorporation was further corroborated by mass spectrometry. Matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) analysis of tryptic peptides from the modified protein confirmed the presence of the fluorinated analog at the expected isoleucine positions. nih.gov This demonstrates that the translational machinery of E. coli can effectively recognize and incorporate this analog into a growing polypeptide chain.

Table 1: Replacement Efficiency of Endogenous Isoleucine with 5,5,5-trifluoroisoleucine in Recombinant mDHFR

| Target Protein | Analytical Method | Replacement Efficiency (%) |

| Murine Dihydrofolate Reductase (mDHFR) | Amino Acid Analysis | >93% |

Enzymatic Recognition and Substrate Specificity by Isoleucyl-tRNA Synthetase (IleRS)

The fidelity of protein synthesis begins with the accurate charging of transfer RNAs (tRNAs) with their cognate amino acids, a reaction catalyzed by aminoacyl-tRNA synthetases (aaRS). nih.govebi.ac.uk The ability of 5,5,5-trifluoroisoleucine to be incorporated into proteins is therefore fundamentally dependent on its recognition and activation by Isoleucyl-tRNA Synthetase (IleRS). nih.govebi.ac.uk

While in vivo experiments confirm that 5,5,5-trifluoroisoleucine is a substrate for IleRS, kinetic studies are required to quantify the efficiency of this process compared to the natural substrate. The specificity constant, kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. It accounts for both the rate of the catalytic reaction (kcat) and the enzyme's affinity for the substrate (Km).

Kinetic analysis of the E. coli Isoleucyl-tRNA synthetase revealed a significant difference in its ability to activate 5,5,5-trifluoroisoleucine versus natural isoleucine. The specificity constant (kcat/Km) for the activation of 5,5,5-trifluoroisoleucine was found to be 134-fold lower than that for isoleucine. nih.gov This indicates that while the enzyme can process the fluorinated analog, it does so with substantially reduced efficiency. nih.gov This lower efficiency is a key factor influencing the conditions required for successful incorporation in vivo and has important consequences for other applications.

Table 2: Relative Specificity of E. coli Isoleucyl-tRNA Synthetase (IleRS)

| Substrate | Relative Specificity Constant (kcat/Km) | Fold Difference |

| Isoleucine | 1 | - |

| DL-Isoleucine, 5,5,5-trifluoro- | 1/134 | 134-fold lower |

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for protein engineering and production. nih.gov These systems utilize cell extracts or a mixture of purified components (like ribosomes, tRNAs, and aaRS enzymes) to synthesize proteins from a DNA template in vitro. nih.gov The flexibility of CFPS allows for the direct addition of non-canonical amino acids, but their efficient incorporation depends on the performance of the system's components. nih.gov

Influence of Dl Isoleucine, 5,5,5 Trifluoro on Protein and Peptide Conformation and Stability

Effects on Secondary Structure Propensity

The intrinsic tendency of an amino acid to favor a particular secondary structure, such as an alpha-helix or beta-sheet, is known as its propensity. The substitution of canonical amino acids with their fluorinated counterparts can alter these propensities, thereby influencing the protein's final fold.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins in solution. libretexts.org By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy provides a characteristic spectrum for different secondary structures. libretexts.org Alpha-helical structures, for instance, are typically identified by negative bands around 222 nm and 208 nm and a positive band around 193 nm. libretexts.org

Studies utilizing CD spectroscopy to analyze model peptides have revealed that the incorporation of (2S,3S)-5,5,5-trifluoroisoleucine (L-5-F₃Ile) results in a significantly lower α-helix propensity compared to its non-fluorinated counterpart, isoleucine. nih.govbeilstein-journals.org This reduction in helical tendency is a common observation for many fluorinated aliphatic amino acids. nih.gov Despite this general trend, the α-helix propensity of 5-F₃Ile is considered surprisingly high when compared to other fluorinated analogs like 4'-F₃Ile. nih.govbeilstein-journals.org This suggests that the precise placement of the fluorine atoms within the side chain is a critical determinant of its conformational preferences. The analysis of these propensities is crucial, as the stability of helical assemblies like coiled-coils depends heavily on the interplay of hydrophobic side chains at specific positions within the helical structure. beilstein-journals.org

Impact on Overall Protein Folding and Structural Integrity

Beyond local secondary structure, the substitution of isoleucine with DL-Isoleucine, 5,5,5-trifluoro- has profound effects on the global properties of a protein, including its ability to fold correctly, maintain its function, and resist denaturation.

A critical question when introducing non-canonical amino acids is whether the modified protein can still fold into a stable, functional structure. Research has shown that global substitution of isoleucine with 5,5,5-trifluoroisoleucine (5TFI) is well-tolerated in various proteins. For example, 5TFI was successfully incorporated into the cytokine murine interleukin-2 (B1167480) (mIL-2) and the enzyme murine dihydrofolate reductase (mDHFR) in an E. coli expression system, with over 93% of isoleucine residues being replaced. nih.gov

The incorporation of 5,5,5-trifluoroisoleucine and its analogs has been shown to enhance the thermal stability of proteins, particularly those with coiled-coil structures. nih.gov This increased stability is primarily attributed to the greater hydrophobicity of the trifluoromethyl group compared to a methyl group. nih.govbeilstein-journals.org When these highly hydrophobic side chains are buried in the protein's core, they can lead to more favorable packing and the formation of a "fluorous core," which increases the resistance to thermal and chemical denaturation. nih.govbeilstein-journals.org

In a study on a de novo designed coiled-coil peptide, A1, the replacement of leucine (B10760876) residues with (2S,4S)-5,5,5-trifluoroleucine or (2S,4R)-5,5,5-trifluoroleucine resulted in a significant increase in the thermal melting temperature (Tₘ), as measured by CD spectroscopy. nih.gov This demonstrates the potent stabilizing effect of trifluorination on helical protein assemblies. nih.gov

| Peptide Variant | Melting Temperature (Tₘ) | Increase in Tₘ (vs. Leu-A1) |

|---|---|---|

| Leu-A1 (Wild-Type) | 55°C | N/A |

| SR-A1 (contains (2S,4R)-5,5,5-trifluoroleucine) | 65°C | +11°C |

| SS-A1 (contains (2S,4S)-5,5,5-trifluoroleucine) | 65°C | +11°C |

| Equimolar Mixture of SR-A1 and SS-A1 | 68°C | +13°C |

Data sourced from research on 5,5,5-trifluoroleucine, a structural analog of 5,5,5-trifluoroisoleucine, illustrating the stabilizing effect of the trifluoromethyl group in a coiled-coil peptide model. nih.gov

Modulation of Proteolytic Stability in Peptides and Proteins

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases. nih.govsemanticscholar.org The incorporation of fluorinated amino acids like 5,5,5-trifluoroisoleucine is a promising strategy to increase proteolytic stability and, consequently, the half-life of these drugs. nih.govsemanticscholar.org

The effect of 5,5,5-trifluoroisoleucine on protease resistance is not uniform but is highly dependent on its position relative to the enzyme's cleavage site. nih.govsemanticscholar.orgresearchgate.net A systematic study investigated the stability of model peptides containing 5,5,5-trifluoroisoleucine (TfIle) against several common proteases, including α-chymotrypsin, pepsin, proteinase K, and elastase. nih.govsemanticscholar.org

The most significant finding was that placing 5,5,5-trifluoroisoleucine at the position immediately N-terminal to the scissile bond (the P1' position is often implicated, though sources specify N-terminal to the cleavage site) conferred substantial protection against digestion by all tested enzymes. nih.govsemanticscholar.orgresearchgate.net For the aspartate protease pepsin, the strongest protective effect was observed when a fluorinated isoleucine was incorporated into the P2 position (two residues N-terminal to the cleavage site). nih.gov However, the introduction of fluorinated residues does not guarantee increased stability. In some instances, the opposite effect was observed, which may be due to specific interactions between the fluorinated side chain and the enzyme's binding pocket. nih.govsemanticscholar.org This highlights the complex nature of enzyme-substrate interactions and shows that enhancing proteolytic stability through fluorination requires careful, position-specific design. nih.gov

| Enzyme | Position of TfIle Substitution | Observed Effect on Proteolysis |

|---|---|---|

| α-Chymotrypsin | N-terminal to cleavage site | Significant protection nih.govresearchgate.net |

| Pepsin | N-terminal to cleavage site | Significant protection nih.govresearchgate.net |

| Pepsin | P2 Position | Strongest protective effect nih.gov |

| Proteinase K | N-terminal to cleavage site | Significant protection nih.govresearchgate.net |

| Elastase | N-terminal to cleavage site | Significant protection nih.govresearchgate.net |

| Various | Other positions | Variable (can be neutral or decrease stability) nih.govsemanticscholar.org |

This table summarizes the general findings from systematic studies on model peptides. The protective effect is most consistently observed when TfIle is placed just before the enzymatic cleavage point. nih.govsemanticscholar.orgresearchgate.net

Analysis of Specific Interactions with Enzyme Binding Sites

The introduction of the highly electronegative trifluoromethyl group in DL-Isoleucine, 5,5,5-trifluoro- significantly alters its electronic and steric properties compared to the natural amino acid, isoleucine. These modifications can profoundly influence how the amino acid interacts within the highly specific and finely-tuned binding sites of enzymes. The altered biophysical and chemical characteristics, including changes to hydrogen bonding and electrostatic interactions, are crucial determinants of its recognition and processing by various enzymes. nih.gov

Interactions with Protease Binding Sites

The incorporation of 5,5,5-trifluoroisoleucine (TfIle) into peptides has been shown to modulate their stability against proteolytic degradation, an effect that is highly dependent on the specific enzyme and the position of the fluorinated residue relative to the cleavage site. nih.gov A systematic study investigating the proteolytic stability of a model peptide containing TfIle at different positions revealed distinct interactions within the binding sites of several proteases, including proteinase K, elastase, α-chymotrypsin, and pepsin. nih.gov

When positioned N-terminal to the cleavage site, 5,5,5-trifluoroisoleucine was found to significantly protect peptides from degradation by all tested enzymes. nih.gov For instance, a peptide with TfIle at the P2' position (P2'-TfIleFA) showed a 12% gain in stability against proteinase K compared to the non-fluorinated isoleucine-containing peptide. nih.gov This protective effect suggests that the trifluoromethyl group may introduce unfavorable steric or electronic interactions within the S2' subsite of the protease, hindering optimal substrate binding and catalysis.

Conversely, the effect of TfIle can vary when placed at other positions. The specific outcomes depend on the unique topology and chemical environment of each enzyme's active site. For example, α-chymotrypsin, which preferentially cleaves C-terminal to large hydrophobic residues, and elastase, which favors small, uncharged side chains, would interact differently with the bulky and highly polar trifluoromethyl group. nih.gov These position-dependent effects underscore the importance of specific interactions between the fluorinated residue and the individual subsites of the enzyme's binding pocket. nih.gov

| Enzyme | Preferred Cleavage Site Specificity | Observed Effect of 5,5,5-Trifluoroisoleucine | Reference |

|---|---|---|---|

| Proteinase K | Broad specificity, cleaves adjacent to aliphatic and aromatic amino acids. | Increased stability (12% gain) when TfIle is at the P2' position. | nih.gov |

| Elastase | Cleaves C-terminal to small, non-aromatic, uncharged residues (e.g., Ala, Val, Ile). | Significant protection from proteolysis when TfIle is N-terminal to the cleavage site. | nih.gov |

| α-Chymotrypsin | Cleaves C-terminal to large hydrophobic residues (e.g., Phe, Tyr, Trp, Leu). | Significant protection from proteolysis when TfIle is N-terminal to the cleavage site. | nih.gov |

| Pepsin | Prefers hydrophobic, especially aromatic, residues at P1 and P1' positions. | Significant protection from proteolysis when TfIle is N-terminal to the cleavage site. | nih.gov |

Interactions with Aminoacyl-tRNA Synthetase

The ability of 5,5,5-trifluoro-DL-isoleucine (5TFI) to be incorporated into proteins in vivo is fundamentally dependent on its interaction with the binding site of the corresponding aminoacyl-tRNA synthetase. nih.gov Isoleucyl-tRNA synthetase (IleRS) is the enzyme responsible for charging tRNA molecules with isoleucine. For 5TFI to be utilized in protein synthesis, it must first be recognized and activated by IleRS.

Research has shown that E. coli IleRS can indeed activate 5TFI, but with significantly lower efficiency compared to its natural substrate, isoleucine. nih.gov Kinetic analysis revealed that the specificity constant (kcat/Km) for 5TFI activation by IleRS was 134-fold lower than that for isoleucine. nih.govsigmaaldrich.com This substantial decrease in specificity indicates a less favorable interaction within the enzyme's active site. The bulky and electron-withdrawing trifluoromethyl group likely creates steric hindrance and alters the electronic complementarity within the isoleucine binding pocket of the synthetase, leading to reduced binding affinity (higher Km) and/or a slower catalytic rate (lower kcat).

Despite this reduced efficiency, the activation is sufficient for 5TFI to be successfully incorporated into proteins in an isoleucine-auxotrophic E. coli host, with studies showing over 93% replacement of encoded isoleucine residues. nih.gov This demonstrates that while the interactions are not optimal, the IleRS binding site can accommodate the trifluoromethyl group. The successful subsequent synthesis of functional proteins, such as murine interleukin-2 (mIL-2) containing 5TFI, further indicates that the cellular machinery can utilize this analog. The resulting fluorinated mIL-2 was functional, though it required a slightly higher concentration to elicit 50% of the maximal proliferative response compared to the wild-type protein, suggesting subtle conformational or stability changes. nih.gov

| Enzyme | Compound | Key Finding | Reference |

|---|---|---|---|

| Isoleucyl-tRNA synthetase (IleRS) | DL-Isoleucine, 5,5,5-trifluoro- (5TFI) | Specificity constant (kcat/Km) is 134-fold lower than for natural isoleucine. | nih.gov |

| Murine Interleukin-2 (as a system) | DL-Isoleucine, 5,5,5-trifluoro- (5TFI) | EC50 of fluorinated protein is 3.87 ng/mL, compared to 2.70 ng/mL for wild-type. | nih.gov |

Applications in Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Dynamics

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for probing the structure and dynamics of proteins. ucla.eduresearchgate.net The fluorine-19 nucleus possesses a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio, which contributes to its high detection sensitivity, second only to that of protons. ucla.edu Furthermore, the near-complete absence of fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals. ucla.eduresearchgate.net The introduction of a trifluoromethyl group, as in 5,5,5-trifluoro-isoleucine, can enhance signal intensity, which is particularly advantageous for in-cell NMR studies. researchgate.net

Sensitivity of ¹⁹F Chemical Shifts to Local Microenvironments

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm. ucla.edu This broad chemical shift dispersion means that even subtle changes in the protein's three-dimensional structure can lead to significant and measurable changes in the ¹⁹F NMR spectrum. ucla.eduresearchgate.net This sensitivity allows for the resolution of individual fluorine signals from labeled amino acids within a protein's primary sequence, providing site-specific information. researchgate.net The trifluoromethyl group, with its three equivalent fluorine atoms, often gives rise to a single, sharp resonance, further simplifying spectral analysis. biorxiv.org

Utility in Probing Conformational Changes and Ligand Binding Events

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal probe for monitoring conformational changes in proteins. nih.gov Events such as ligand binding, protein folding, or allosteric transitions can alter the chemical environment of the incorporated 5,5,5-trifluoro-isoleucine, resulting in changes in the ¹⁹F NMR spectrum. nih.govelifesciences.orgresearchgate.net These changes can be used to characterize the different conformational states of a protein and to determine the kinetics and thermodynamics of these transitions. elifesciences.org For instance, the binding of a ligand can induce a shift in the conformational equilibrium of a protein, which is readily detected by changes in the chemical shifts and line widths of the ¹⁹F signals. nih.govelifesciences.org

Assessment of Solvent Exposure and Membrane Topology

¹⁹F NMR can be employed to determine the degree of solvent exposure of specific residues within a protein. nih.gov By comparing the ¹⁹F chemical shifts in different solvents, such as H₂O and D₂O, a solvent isotope shift can be measured. nih.gov This shift is indicative of the extent to which a particular residue is in contact with the solvent. This technique is especially valuable for studying membrane proteins, where it can be used to distinguish between residues located in water-soluble loops, at the membrane interface, or within the hydrophobic membrane core, thereby aiding in the determination of membrane protein topology. nih.gov

Analysis of Spin-Spin and Spin-Lattice Relaxation Rates for Conformational Dynamics

Beyond chemical shifts, NMR relaxation parameters provide a wealth of information about protein dynamics over a wide range of timescales. utoronto.canih.govcornell.edu The spin-spin (T₂) and spin-lattice (T₁) relaxation rates of the ¹⁹F nucleus are sensitive to molecular motions. utoronto.canih.gov By measuring these relaxation rates, researchers can gain insights into the flexibility and conformational dynamics of the protein backbone and side chains. utoronto.canih.gov Techniques such as relaxation dispersion experiments can be used to study slow motions on the microsecond to millisecond timescale, which are often associated with important biological processes like enzyme catalysis and protein folding. utoronto.ca The analysis of these relaxation rates can provide quantitative data on the rates of conformational exchange and the populations of different conformational states. utoronto.canih.gov

Mass Spectrometry for Confirmation of Compound Incorporation into Biomolecules

Mass spectrometry is a crucial analytical technique for verifying the successful incorporation of unnatural amino acids like 5,5,5-trifluoro-DL-isoleucine into proteins. nih.gov The mass difference between the natural amino acid and its fluorinated analog allows for unambiguous confirmation.

Tryptic Peptide Analysis by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of large biomolecules like proteins and peptides. nih.govapmaldi.comeuropeanpharmaceuticalreview.com In a typical workflow, the protein containing the incorporated 5,5,5-trifluoro-isoleucine is first digested with an enzyme such as trypsin, which cleaves the protein at specific amino acid residues, generating a mixture of smaller peptides. nih.goveuropeanpharmaceuticalreview.com

This mixture of tryptic peptides is then analyzed by MALDI-MS. nih.gov The resulting mass spectrum will show a series of peaks, each corresponding to a specific peptide. By comparing the experimentally measured masses of the peptides with the theoretical masses calculated from the protein's sequence, it is possible to identify the peptides that contain the fluorinated amino acid. nih.govnih.gov The mass shift corresponding to the replacement of an isoleucine residue with a 5,5,5-trifluoro-isoleucine residue provides definitive evidence of successful incorporation. nih.gov This method can also provide information on the efficiency of incorporation by comparing the intensities of the signals from the modified and unmodified peptides. nih.govnih.gov

Further Research Avenues and Potential Applications of Dl Isoleucine, 5,5,5 Trifluoro

Continuous Development of Novel and Efficient Synthetic Pathways

The synthesis of fluorinated amino acids, particularly in their enantiomerically pure forms, remains a challenging yet critical area of organic synthesis. mdpi.com The development of practical and efficient pathways to produce 5,5,5-trifluoro-DL-isoleucine and its stereoisomers is essential for expanding its use in research and development. nih.govresearchgate.net

Early methods often resulted in racemic or diastereomeric mixtures, which can be difficult and costly to separate. beilstein-journals.orgresearchgate.net More recent research has focused on stereoselective synthesis to yield specific, enantiomerically pure isomers. One such practical route for (2S,3S)-5,5,5-trifluoroisoleucine involves a multi-step process starting from 4,4,4-trifluorobutanoic acid. beilstein-journals.orgnih.gov This pathway utilizes an auxiliary-induced amination to control the stereochemistry of the final amino acid. beilstein-journals.orgnih.gov

Another innovative approach leverages the C(sp3)-H bond functionalization of L-alanine, although this method has shown limitations with 1,1,1-trifluoro-2-iodoethane, a key reagent for introducing the trifluoromethyl group at the desired position. uef.fi Researchers are continuously exploring new catalytic systems and synthetic strategies to overcome these challenges. rsc.orgrsc.org This includes the use of novel fluorinating agents and transition-metal catalysis to improve yields and selectivity. mdpi.comrsc.org The goal is to develop robust, scalable, and cost-effective methods for producing various fluorinated amino acids, including 5,5,5-trifluoro-isoleucine, to meet the growing demand from medicinal chemistry and chemical biology. rsc.orgrsc.org

| Synthetic Strategy | Starting Material | Key Features | Reference |

|---|---|---|---|

| Stereoselective, Auxiliary-Induced Amination | 4,4,4-Trifluorobutanoic Acid | Produces enantiomerically pure L- and D-isomers; multi-step process. | beilstein-journals.orgnih.gov |

| Enzymatic Resolution | N-Acetyl-5,5,5-trifluoroisoleucine | Separates diastereoisomers using specific enzymes like Aspergillus melleus acylase I. | researchgate.netuef.fi |

| C(sp3)-H Bond Activation | L-alanine | Aims for direct side-chain construction but faces reactivity challenges with trifluoro-reagents. | uef.fi |

Expanded Utility in Rational Protein and Peptide Engineering and Design

The incorporation of unnatural amino acids is a cornerstone of modern protein engineering, and fluorinated amino acids like 5,5,5-trifluoro-isoleucine are particularly valuable tools. nih.gov Substituting this analog for isoleucine can significantly alter a protein's or peptide's properties, such as stability, hydrophobicity, and folding behavior. beilstein-journals.orgnih.gov

Research has shown that 5,5,5-trifluoro-isoleucine can be successfully incorporated into proteins using bacterial expression systems. beilstein-journals.orgnih.gov In one study, over 93% of the isoleucine residues in murine dihydrofolate reductase were replaced with the fluorinated analog in an E. coli host. nih.gov The resulting fluorinated protein was shown to be stable and functional. nih.gov This demonstrates the viability of using 5,5,5-trifluoro-isoleucine for the global substitution of isoleucine to create proteins with novel characteristics. beilstein-journals.orgnih.gov

| Property | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Thermal & Chemical Stability | Generally increased | Enhanced hydrophobic effect from the trifluoromethyl group in the protein core. | acs.orgnih.gov |

| Hydrophobicity | Increased | The trifluoromethyl group is more hydrophobic than the native methyl group. | beilstein-journals.orgnih.gov |

| α-Helix Propensity | Significantly decreased | Steric clashes between the larger γ-CF3 group and the peptide backbone. | beilstein-journals.orgnih.gov |

| Biological Function | Often retained | Fluorinated proteins can fold into stable, functional structures with minimal perturbation. | beilstein-journals.orgnih.gov |

Advancements in Spectroscopic Probing Technologies for Biological Systems

The absence of naturally occurring fluorine in most biological systems makes the ¹⁹F nucleus an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org Incorporating a fluorine-containing amino acid like 5,5,5-trifluoro-isoleucine into a protein provides a highly sensitive spectroscopic window into the molecule's structure, dynamics, and interactions. researchgate.netiris-biotech.de

¹⁹F NMR offers several advantages for studying biological macromolecules. The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, meaning even subtle changes in protein conformation, ligand binding, or protein-protein interactions can be detected as a change in the NMR signal. nih.govacs.org This sensitivity allows researchers to monitor biological events in real-time and without the need for extensive sample purification. nih.gov

The successful in vivo incorporation of 5,5,5-trifluoro-isoleucine into proteins makes it a powerful tool for these studies. nih.gov By placing this ¹⁹F-labeled probe at specific sites, scientists can gain detailed insights into the local environment within a large protein. nih.govacs.org This technique is particularly useful for studying intrinsically disordered proteins, where conventional proton NMR is challenging due to poor signal dispersion. nih.gov As NMR technologies and methods for site-specific incorporation of unnatural amino acids continue to advance, the use of 5,5,5-trifluoro-isoleucine as a ¹⁹F NMR probe is expected to become an even more valuable tool for elucidating complex biological processes, from enzyme mechanisms to drug binding. rsc.orgnih.govnih.gov

Q & A

Q. What are the key synthetic strategies for producing enantiomerically pure 5,5,5-trifluoroisoleucine stereoisomers?

Enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine can be synthesized via multi-step protocols involving asymmetric hydrogenation of α,β-unsaturated esters followed by diastereomeric crystallization. Critical steps include fluorination at the δ-position of isoleucine and resolution using chiral auxiliaries. NMR and X-ray crystallography are essential for verifying stereochemical purity .

Q. How does fluorination at the δ-position influence the physicochemical properties of isoleucine?

The trifluoromethyl group increases hydrophobicity compared to non-fluorinated isoleucine but less than predicted by surface area alone. This discrepancy arises from fluorine’s electronegativity, which reduces hydrophobic shielding. Polarizability measurements (13.8 ± 0.5 × 10⁻²⁴ cm³) and logP calculations are recommended for quantifying solvent interactions .

Q. What analytical methods are optimal for characterizing 5,5,5-trifluoroisoleucine in complex mixtures?

High-resolution mass spectrometry (HRMS) combined with ¹⁹F NMR spectroscopy provides unambiguous identification. For diastereomer separation, reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) achieves baseline resolution. CD spectroscopy is critical for assessing α-helix propensity in model peptides .

Advanced Research Questions

Q. How does δ-fluorination of isoleucine impact α-helix stability in proteins compared to β-branch fluorination?

δ-Fluorination (at the 5,5,5-trifluoro position) increases α-helix propensity compared to non-fluorinated isoleucine, whereas β-branch fluorination (e.g., 4,4,4-trifluoro analogs) destabilizes helices. This divergence is attributed to steric clashes in the β-branch versus favorable hydrophobic packing in the δ-position. Circular dichroism (CD) studies on model peptides (e.g., poly-Ala helices) are essential for validation .

Q. What experimental designs resolve contradictions in fluorinated amino acid solubility data?

Contradictions arise from solvent polarity and pH variations. For reproducible solubility measurements:

Q. How can crystallographic data resolve stereochemical ambiguities in DL-5,5,5-trifluoroisoleucine racemates?

X-ray diffraction of co-crystallized DL-isoleucine and DL-allo-isoleucine racemates reveals distinct packing modes. For 5,5,5-trifluoro derivatives, analyze intermolecular distances (e.g., F···H-N contacts) and hydrogen-bonding networks. Crystallization in aqueous ethanol (50% v/v) yields monoclinic crystals suitable for structure determination .

Q. What metabolic engineering approaches incorporate 5,5,5-trifluoroisoleucine into microbial systems?

Substitute leucine with 5,5,5-trifluoroleucine in auxotrophic yeast strains (e.g., S. cerevisiae Δleu2). Use media supplemented with 400 µg/mL fluorinated leucine and monitor growth via OD₆₀₀. Transcriptomic profiling (RNA-seq) identifies compensatory pathways for fluorine toxicity .

Methodological Recommendations

Q. Handling and Storage

- Store at 4°C under argon to prevent oxidative degradation.

- Avoid aqueous solutions >1 mM to minimize racemization.

Q. Waste Management

- Collect fluorinated waste separately and neutralize with calcium hydroxide before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.